molecular formula C13H17NO2 B086072 Ethyl 3-(benzylamino)but-2-enoate CAS No. 1020-67-3

Ethyl 3-(benzylamino)but-2-enoate

Cat. No.: B086072
CAS No.: 1020-67-3
M. Wt: 219.28 g/mol
InChI Key: RWPJUWHLVMMSQO-PKNBQFBNSA-N
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Description

Ethyl 3-(benzylamino)but-2-enoate, also known as ethyl (E)-3-(benzylamino)but-2-enoate, is an organic compound with the molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol. This compound is characterized by its unique structure, which includes a benzylamino group attached to a butenoic acid ethyl ester moiety. It is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(benzylamino)but-2-enoate can be synthesized through the reaction of ethyl acetoacetate with benzylamine in the presence of a catalyst such as Amberlyst-15. The reaction typically occurs at room temperature in dichloromethane (DCM) and yields the desired product in high purity . The reaction mechanism involves the nucleophilic addition of benzylamine to the carbonyl group of ethyl acetoacetate, followed by dehydration to form the enamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of heterogeneous catalysts like Amberlyst-15 allows for efficient and cost-effective production. The reaction conditions are optimized to ensure high yield and purity, making the compound suitable for various applications in the pharmaceutical and chemical industries .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(benzylamino)but-2-enoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the benzylamino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Ketones and carboxylic acids.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the reagents used .

Scientific Research Applications

Ethyl 3-(benzylamino)but-2-enoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of Ethyl 3-(benzylamino)but-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and properties. Its biological activities are attributed to its ability to interact with cellular components, potentially affecting enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(benzylamino)propionate: Similar structure but with a propionate instead of a butenoate moiety.

    Ethyl 3-(phenylamino)but-2-enoate: Similar structure but with a phenylamino group instead of a benzylamino group.

Uniqueness

Ethyl 3-(benzylamino)but-2-enoate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl (E)-3-(benzylamino)but-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-3-16-13(15)9-11(2)14-10-12-7-5-4-6-8-12/h4-9,14H,3,10H2,1-2H3/b11-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPJUWHLVMMSQO-PKNBQFBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(\C)/NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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